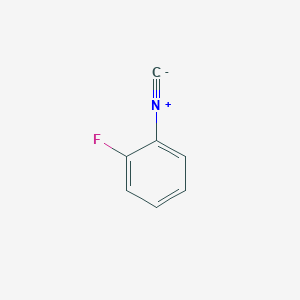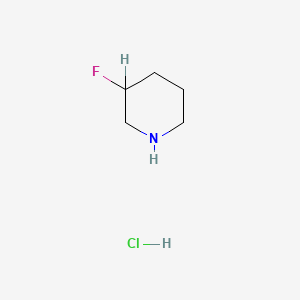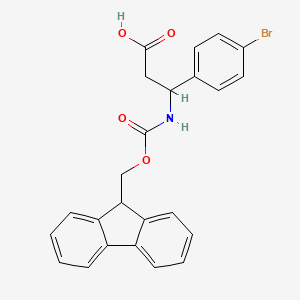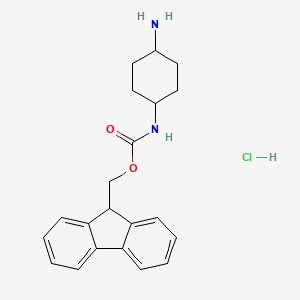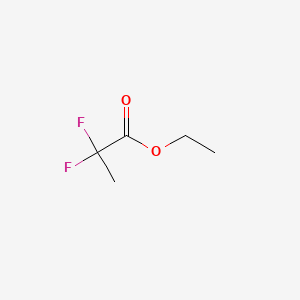
Ethyl 2,2-difluoropropanoate
Vue d'ensemble
Description
Ethyl 2,2-difluoropropanoate is a chemical compound with the molecular formula C5H8F2O2 . It is used as a pharmaceutical intermediate . The compound is clear colorless to pale yellow in appearance .
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoropropanoate is represented by the formula C5H8F2O2 . The InChI Key for this compound is ISVLDAIKRGXNCZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2,2-difluoropropanoate has a molecular weight of 138.11 g/mol . It is insoluble in water . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 97.2±25.0 °C at 760 mmHg, and a flash point of 13.4±18.1 °C .Applications De Recherche Scientifique
Lithium-Ion Battery Improvement
Ethyl 2,2-difluoropropanoate derivatives, such as ethyl 3,3,3-trifluoropropanoate (TFPE), have been studied for their role in improving the cycling performance of lithium-ion batteries. In research by Huang et al. (2016), TFPE was added to the electrolyte of a LiMn2O4/Li cell, resulting in increased capacity retention and reduced interfacial impedance. This additive inhibits the formation of HF, which erodes the LiMn2O4 electrode, demonstrating its potential in extending battery life and performance at elevated temperatures (Huang et al., 2016).
Chemical Synthesis
Ethyl 2,2-difluoropropanoate and its derivatives are also important in chemical synthesis. Molines and Wakselman (1987) developed a method for synthesizing ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative. These compounds are produced through the oxidation of acetals formed by the radical addition of halogenated compounds to ethyl vinyl ether, showing the versatility and utility of ethyl 2,2-difluoropropanoate in organic synthesis (Molines & Wakselman, 1987).
Histopathological Studies
In medical research, derivatives of ethyl 2,2-difluoropropanoate, such as ethyl 2-cyanoacrylate, have been investigated for their histopathological effects. A study by Kaplan et al. (2004) explored the use of ethyl 2-cyanoacrylate as a tissue adhesive in cardiovascular and thoracic surgery. The study found no significant histopathological difference between tissues closed with conventional sutures and those with ethyl 2-cyanoacrylate, suggesting its potential as an alternative or adjunct in surgical applications (Kaplan et al., 2004).
Pharmaceutical Research
In pharmaceutical research, Vogt et al. (2013) conducted a study on polymorphic forms of a compound structurally related to ethyl 2,2-difluoropropanoate. They used spectroscopic and diffractometric techniques to characterize the polymorphic forms, providing insights into the challenges of analytical and physical characterization in pharmaceutical compounds (Vogt et al., 2013).
Fluorine Chemistry
In the field of fluorine chemistry, the use of ethyl 2,2-difluoropropanoate derivatives in the synthesis of trifluoromethyl heterocycles was explored by Honey et al. (2012). Their work demonstrates the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate in synthesizing a diverse set of heterocycles, highlighting its significance in fluorine chemistry (Honey et al., 2012).
Safety And Hazards
Ethyl 2,2-difluoropropanoate is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment is advised .
Propriétés
IUPAC Name |
ethyl 2,2-difluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVLDAIKRGXNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375614 | |
| Record name | ethyl 2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoropropanoate | |
CAS RN |
28781-85-3 | |
| Record name | ethyl 2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,2-difluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





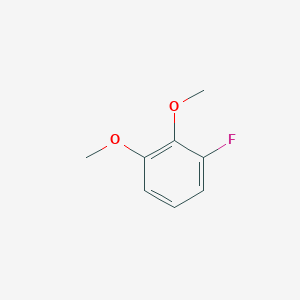
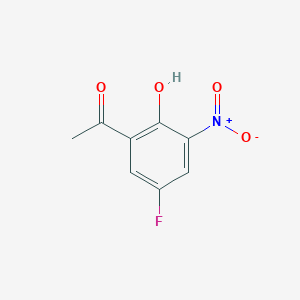
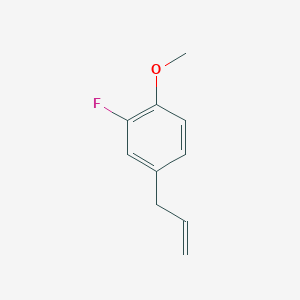
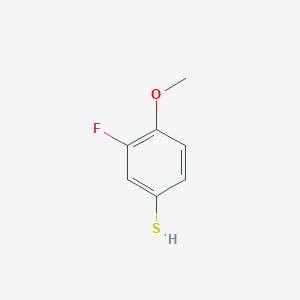

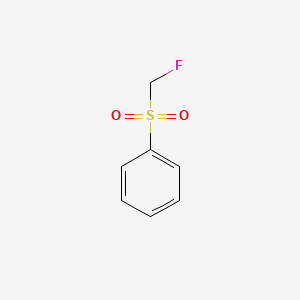
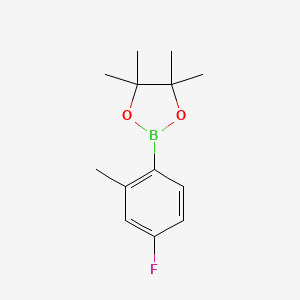
![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
